2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol
Overview
Description
2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol is a heterocyclic compound that features a thiopyrano-pyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol typically involves cyclization reactions. One common method is the [3+3] cyclization process, where a three-carbon unit reacts with a three-carbon unit to form the six-membered thiopyrano ring fused to the pyrimidine ring. Another approach is the [4+2] cyclization, which involves a four-carbon unit reacting with a two-carbon unit. These reactions often require specific catalysts and conditions to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Halogenated derivatives and other substituted pyrimidines.
Scientific Research Applications
2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antioxidant and radioprotective agent.
Medicine: Explored for its analgesic, anti-inflammatory, antihypertensive, and anticancer properties.
Industry: Utilized in the development of herbicides, fungicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol involves its interaction with various molecular targets and pathways. The sulfur-containing groups can interact with thiol groups in proteins, affecting their function. Additionally, the compound can modulate oxidative stress pathways, contributing to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
2-thioxopyrimidines: These compounds share a similar pyrimidine core with an exocyclic sulfur atom.
Thiopyranopyrimidines: Compounds with a thiopyrano ring fused to a pyrimidine ring.
Uniqueness
2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol is unique due to its specific substitution pattern and the presence of both sulfur and hydroxyl groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
IUPAC Name |
2-sulfanylidene-1,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS2/c10-6-4-3-12-2-1-5(4)8-7(11)9-6/h1-3H2,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQQMYJWWOOXQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1NC(=S)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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